

Technical Guide: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

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Compound of Interest

Compound Name: 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

Cat. No.: B180335

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CAS Number: 118664-99-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene**, a halogenated nitroaromatic compound. Due to the limited availability of experimental data for this specific isomer, this document combines computational data with established chemical principles to offer insights into its properties, synthesis, and potential applications in research and development, particularly in the field of medicinal chemistry.

Chemical and Physical Properties

The physicochemical properties of **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene** are crucial for its handling, reactivity assessment, and potential application in synthetic chemistry. The data presented below is primarily based on computational models from publicly available databases, offering a valuable starting point for experimental design.

Property	Value	Source
Molecular Formula	C ₇ H ₅ ClFNO ₂	PubChem[1]
Molecular Weight	189.57 g/mol	PubChem[1]
CAS Number	118664-99-6	PubChem[1]
IUPAC Name	1-chloro-2-fluoro-4-methyl-5-nitrobenzene	PubChem[1]
Physical Form	Solid	Sigma-Aldrich
Purity	97% (commercially available)	Sigma-Aldrich
XLogP3	2.8	PubChem[1]
Topological Polar Surface Area	45.8 Å ²	PubChem[1]
Monoisotopic Mass	188.9992843 Da	PubChem[1]
Storage Temperature	Room Temperature	Sigma-Aldrich

Note on Isomers: It is important to distinguish this compound from its isomers, which may have different properties and reactivity. Other related isomers include:

- 1-Chloro-5-fluoro-2-methyl-4-nitrobenzene: CAS 112108-73-3[2][3]
- 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: CAS 170098-88-1[4][5]

Proposed Synthesis Protocol

While a specific experimental protocol for the synthesis of **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene** is not readily available in the literature, a plausible route is via the electrophilic nitration of 1-chloro-2-fluoro-4-methylbenzene. The following protocol is based on general methods for the nitration of substituted benzenes.

Experimental Protocol: Nitration of 1-chloro-2-fluoro-4-methylbenzene

Objective: To synthesize **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene**.

Materials:

- 1-chloro-2-fluoro-4-methylbenzene
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Concentrated Nitric Acid (HNO_3 , 70%)
- Ice
- Dichloromethane (CH_2Cl_2) or Diethyl Ether (Et_2O)
- Saturated Sodium Bicarbonate Solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Slowly add 1-chloro-2-fluoro-4-methylbenzene to the cooled sulfuric acid with continuous stirring.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
- Add the nitrating mixture dropwise to the solution of the starting material in sulfuric acid, maintaining the temperature between 0 and 10 °C.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended to determine completion).
- Carefully pour the reaction mixture onto crushed ice to quench the reaction.
- Extract the product into an organic solvent such as dichloromethane or diethyl ether.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter and remove the solvent under reduced pressure to yield the crude product.
- The crude product can be purified by recrystallization or column chromatography.

Potential Applications in Drug Development

Halogenated nitroaromatic compounds are valuable intermediates in the synthesis of pharmaceuticals. The functional groups of **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene** offer several possibilities for further chemical transformations, making it a potentially useful building block in drug discovery.

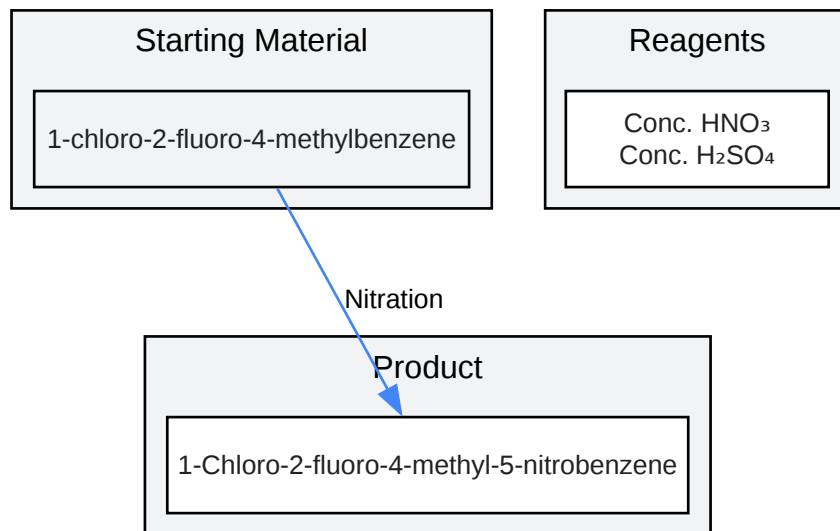
- **Reduction of the Nitro Group:** The nitro group can be readily reduced to an amine, a common functional group in many bioactive molecules. This aniline derivative can then be used in a variety of coupling reactions to build more complex molecular scaffolds.
- **Nucleophilic Aromatic Substitution:** The presence of electron-withdrawing nitro and halogen groups activates the aromatic ring for nucleophilic aromatic substitution (S_NAr) reactions. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to further functionalize the molecule.
- **Cross-Coupling Reactions:** The chloro substituent can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene**.

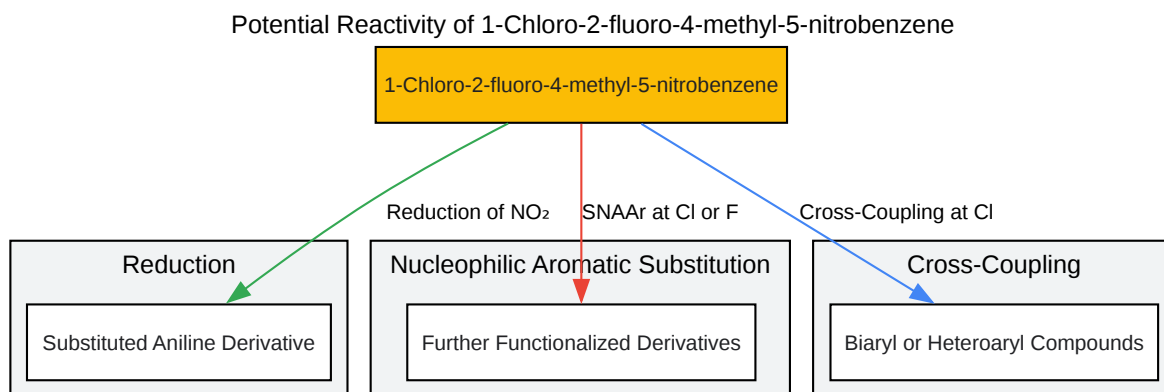
Proposed Synthesis of 1-Chloro-2-fluoro-4-methyl-5-nitrobenzene

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Caption: Proposed synthesis via electrophilic nitration.

Potential Reactivity Pathways

This diagram outlines the potential chemical transformations of **1-Chloro-2-fluoro-4-methyl-5-nitrobenzene**, highlighting its utility as a synthetic intermediate.

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Caption: Key reaction pathways for further synthesis.

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